molecular formula C10H9Br B12537067 2-Bromo-1,2-dihydronaphthalene CAS No. 652977-95-2

2-Bromo-1,2-dihydronaphthalene

Cat. No.: B12537067
CAS No.: 652977-95-2
M. Wt: 209.08 g/mol
InChI Key: UENHJUPTKOROMF-UHFFFAOYSA-N
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Description

2-Bromo-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the addition of bromine to a solution of 1,2-dihydronaphthalene in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often carried out at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,2-dihydronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydronaphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives .

Scientific Research Applications

2-Bromo-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,2-dihydronaphthalene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In oxidation and reduction reactions, the bromine atom can be transformed into other functional groups, altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,2-dihydronaphthalene is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated naphthalenes. Its position-specific bromination allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

652977-95-2

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromo-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2

InChI Key

UENHJUPTKOROMF-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC2=CC=CC=C21)Br

Origin of Product

United States

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